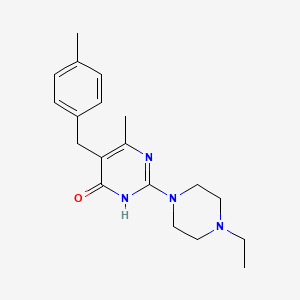![molecular formula C19H19NO3S B6041671 methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate](/img/structure/B6041671.png)
methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate is a chemical compound that has gained popularity in scientific research due to its unique properties. It is a thiazolidinone derivative that has been synthesized to explore its potential as a drug candidate.
Wirkmechanismus
Methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate works by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are responsible for inflammation, pain, and fever. By inhibiting COX-2, methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate reduces inflammation and pain.
Biochemical and Physiological Effects:
Methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. It has also been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. In addition, it has been shown to reduce the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been found to be non-toxic and well-tolerated in animal studies. However, its solubility in water is limited, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate. One potential area of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been suggested that it may have potential as an anti-cancer agent. In addition, further studies are needed to explore its potential as a treatment for diabetes and other inflammatory conditions. Finally, there is a need for further research to optimize the synthesis method and improve the solubility of the compound.
Synthesemethoden
The synthesis of methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate involves the reaction of 2-phenylethylamine with ethyl 4-chloro-3-nitrobenzoate to form ethyl 4-[3-nitro-4-(2-phenylethyl)phenyl]butanoate. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with thioglycolic acid to form the thiazolidinone ring, and the ester group is hydrolyzed to form the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate has been extensively studied for its potential use as a drug candidate. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-23-19(22)16-9-7-15(8-10-16)18-20(17(21)13-24-18)12-11-14-5-3-2-4-6-14/h2-10,18H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYCIQOKYWWQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-chloro-6-ethoxy-4-{[2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B6041597.png)
![1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6041601.png)
![methyl 4-{[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-4-oxobutanoate](/img/structure/B6041621.png)

![2-chloro-4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6041636.png)
![N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6041642.png)
![7-(cyclopropylmethyl)-2-[(2-pyridinylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6041644.png)
![2-{[3-(dimethylamino)propyl]amino}-1-phenylethanol](/img/structure/B6041649.png)

![3-[2-(4-fluorophenyl)-2-oxoethylidene]-1-phenyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6041657.png)
![[2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B6041660.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B6041672.png)

![2-[4-(4-fluorobenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6041683.png)